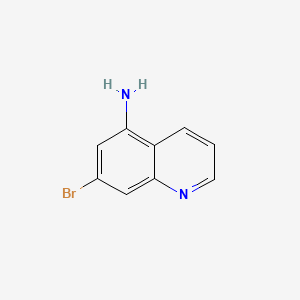

7-Bromoquinolin-5-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

7-bromoquinolin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c10-6-4-8(11)7-2-1-3-12-9(7)5-6/h1-5H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQSQRUCHYXVDQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2N=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 7-Bromoquinolin-5-amine from 3,5-Dibromoaniline

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of a plausible synthetic pathway for the preparation of 7-bromoquinolin-5-amine, a valuable heterocyclic scaffold in medicinal chemistry, commencing from the readily available starting material, 3,5-dibromoaniline. The proposed synthesis involves a multi-step sequence, including a Skraup quinoline synthesis, followed by electrophilic nitration and subsequent reduction of the nitro group. This document furnishes detailed experimental protocols for each key transformation, summarizes quantitative data in structured tables, and employs Graphviz diagrams to illustrate the overall synthetic workflow and relevant reaction mechanisms. The guide also addresses the critical challenge of regioselectivity in the nitration of the 5,7-dibromoquinoline intermediate and discusses potential outcomes.

Introduction

Quinoline and its derivatives are fundamental structural motifs in a vast array of biologically active compounds, exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific substitution pattern of functional groups on the quinoline ring system is crucial for modulating the biological efficacy and pharmacokinetic properties of these molecules. This compound, in particular, represents a versatile intermediate for the synthesis of more complex molecular architectures, with the bromine atom serving as a handle for further functionalization via cross-coupling reactions, and the amino group providing a site for derivatization. This guide outlines a systematic approach for the synthesis of this target molecule from 3,5-dibromoaniline.

Overall Synthetic Strategy

The proposed synthetic route from 3,5-dibromoaniline to this compound is a three-step process. The initial step involves the construction of the quinoline core via the Skraup synthesis to yield 5,7-dibromoquinoline. The subsequent steps focus on the introduction of the amino group at the C-5 position through a nitration-reduction sequence. A critical consideration in this pathway is the regioselectivity of the nitration step on the 5,7-dibromoquinoline intermediate.

Caption: Proposed three-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 5,7-Dibromoquinoline via Skraup Reaction

This classical method provides a direct, one-pot route to the 5,7-dibromoquinoline core from 3,5-dibromoaniline. The reaction involves the condensation of the aniline with glycerol in the presence of a strong acid and an oxidizing agent.

Reaction Mechanism: Skraup Synthesis

Caption: Mechanism of the Skraup synthesis of 5,7-dibromoquinoline.

Procedure:

-

To a reaction flask, add 3,5-dibromoaniline, 70% sulfuric acid, and sodium m-nitrobenzenesulfonate.

-

Heat the mixture to 100°C.

-

Slowly add glycerol dropwise to the heated mixture.

-

Increase the temperature to 135°C and maintain the reaction for 3 hours.[1]

-

After cooling to room temperature, the reaction mixture is poured into a large amount of crushed ice for quenching.

-

The pH is adjusted to 7 with ammonia water, followed by suction filtration.

-

The filtrate is extracted with ethyl acetate.

-

The combined organic phases are dried over anhydrous sodium sulfate and concentrated.

-

The crude product is purified by column chromatography to yield 5,7-dibromoquinoline.[1]

Step 2: Nitration of 5,7-Dibromoquinoline

The introduction of a nitro group onto the 5,7-dibromoquinoline scaffold is achieved through electrophilic aromatic substitution. The regioselectivity of this reaction is governed by the electronic effects of the existing bromo substituents and the protonated quinoline nitrogen under acidic conditions. Nitration of the quinoline ring generally favors substitution at the 5- and 8-positions.[2] In the case of 5,7-dibromoquinoline, the 7-bromo substituent (an ortho-, para-director) would be expected to direct the incoming nitro group to the 5- and 8-positions. However, the 5-position is already substituted. Therefore, nitration is most likely to occur at the 8-position, and potentially the 6-position. Achieving selective nitration at the 5-position is a significant challenge. The following is a general procedure for the nitration of a bromoquinoline.

Procedure:

-

To a flask containing concentrated sulfuric acid, cool the acid to 0°C in an ice bath.

-

Slowly add 5,7-dibromoquinoline to the stirred, cold sulfuric acid.

-

In a separate flask, prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.

-

Add the nitrating mixture dropwise to the solution of 5,7-dibromoquinoline, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress by TLC.

-

Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution or ammonia water).

-

Collect the precipitate by filtration, wash with water, and dry.

-

The crude product, likely a mixture of nitro-isomers, will require purification by column chromatography or recrystallization to isolate the desired 7-bromo-5-nitroquinoline, if formed.

Step 3: Reduction of 7-Bromo-5-nitroquinoline to this compound

The reduction of the nitro group to an amine is a standard transformation in organic synthesis. Several methods are available, with the use of tin(II) chloride in hydrochloric acid being a common and effective choice.

Procedure:

-

Suspend 7-bromo-5-nitroquinoline in ethanol in a round-bottom flask.

-

Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the suspension.

-

Heat the reaction mixture at reflux for several hours, monitoring the disappearance of the starting material by TLC.

-

After completion, cool the reaction mixture and pour it onto ice.

-

Basify the mixture with a concentrated sodium hydroxide solution until a precipitate forms.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude this compound by column chromatography or recrystallization.

Data Presentation

The following table summarizes the key parameters for the proposed synthetic pathway.

| Step | Reaction | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| 1 | Skraup Synthesis | 3,5-Dibromoaniline | Glycerol, H₂SO₄, Sodium m-nitrobenzenesulfonate | None | 135 | 3 | 70-80[1] |

| 2 | Nitration | 5,7-Dibromoquinoline | HNO₃, H₂SO₄ | H₂SO₄ | 0 - RT | 2-4 | Not reported (isomer mixture expected) |

| 3 | Reduction | 7-Bromo-5-nitroquinoline | SnCl₂, HCl | Ethanol | Reflux | 2-6 | 80-95 |

Discussion of Challenges and Alternative Approaches

The primary challenge in this synthetic route is the lack of regiocontrol in the nitration of 5,7-dibromoquinoline. Electrophilic substitution on the quinoline ring is complex, and the presence of two deactivating bromo substituents further complicates the prediction of the major product. It is highly probable that the major product of nitration would be 5,7-dibromo-8-nitroquinoline.

Should the desired 7-bromo-5-nitroquinoline not be obtainable in acceptable yields, alternative strategies could be considered:

-

Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction could potentially be employed for the direct amination of 5,7-dibromoquinoline. However, achieving selective amination at the 5-position over the 7-position would require careful selection of ligands and reaction conditions and is not guaranteed.

-

Nucleophilic Aromatic Substitution (SNAr): Direct SNAr on 5,7-dibromoquinoline is unlikely due to the lack of a strong electron-withdrawing group to activate the ring. However, if a nitro group is introduced (e.g., at the 8-position), it could potentially activate one of the bromine atoms for substitution, although this would not lead to the target molecule directly.

Conclusion

This technical guide has detailed a plausible synthetic pathway for the synthesis of this compound from 3,5-dibromoaniline. The route relies on established and robust chemical transformations, including the Skraup synthesis for the formation of the quinoline core. While the synthesis of the 5,7-dibromoquinoline intermediate is straightforward, the subsequent selective functionalization at the 5-position via nitration presents a significant regiochemical challenge. The provided protocols offer a strong foundation for researchers to explore this synthesis, with the understanding that the nitration step will likely require careful optimization and characterization to isolate the desired product from a mixture of isomers. Further investigation into alternative, more selective C-N bond-forming reactions on the 5,7-dibromoquinoline scaffold is warranted to develop a more efficient and direct route to this compound.

References

An In-depth Technical Guide to 7-Bromoquinolin-5-amine (CAS Number: 1588440-90-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromoquinolin-5-amine is a halogenated derivative of quinoline, a heterocyclic aromatic organic compound. The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. The presence of a bromine atom and an amino group on the quinoline ring system of this compound makes it a valuable and versatile building block in the synthesis of more complex molecules, particularly in the pursuit of novel therapeutic agents. The bromine at the 7-position serves as a useful handle for further functionalization through various cross-coupling reactions, while the amino group at the 5-position can be modified to modulate the compound's physicochemical properties and biological interactions. This guide provides a comprehensive overview of the available technical data for this compound, including its properties, proposed synthesis, and potential applications in drug discovery.

Physicochemical and Spectral Data

Quantitative data for this compound is not extensively published. The following tables summarize available information and provide estimated values based on data for structurally related compounds such as other bromo- and amino-substituted quinolines.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Notes |

| CAS Number | 1588440-90-7 | [1] |

| Molecular Formula | C₉H₇BrN₂ | [1] |

| Molecular Weight | 223.07 g/mol | [1] |

| Appearance | Solid (predicted) | Based on related compounds |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Generally soluble in organic solvents like ethanol, dichloromethane, and DMSO; limited solubility in water.[2] | Quinoline derivatives are generally hydrophobic.[3] Solubility can be enhanced by forming a salt through pH adjustment.[3] |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [1] |

Table 2: Predicted Spectral Data for this compound

| Technique | Expected Peaks/Signals |

| ¹H NMR | Aromatic protons are expected in the range of δ 7.0-9.0 ppm. The amino group protons may appear as a broad singlet. The exact chemical shifts and coupling constants will depend on the solvent and concentration.[4][5] |

| ¹³C NMR | Aromatic carbons are expected in the range of δ 110-160 ppm. The carbon bearing the bromine atom will be influenced by its electronegativity.[4][6] |

| FT-IR (cm⁻¹) | N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-N stretching, C=C and C=N stretching of the quinoline ring (around 1400-1600 cm⁻¹), and C-Br stretching.[7][8] |

| Mass Spec. | The molecular ion peak (M+) is expected at m/z 223 and an M+2 peak of similar intensity at m/z 225, which is characteristic of a compound containing one bromine atom. Fragmentation may involve the loss of the bromine atom and cleavage of the quinoline ring.[9][10] |

Experimental Protocols

Proposed Synthesis of this compound

A potential synthetic approach could involve a multi-step process starting from a readily available substituted aniline, followed by the construction of the quinoline ring and subsequent functional group manipulations. One possible route is a modification of the Skraup synthesis or the Friedländer annulation, followed by amination.

Proposed Synthetic Workflow:

Experimental Protocol (Representative):

Step 1: Synthesis of 7-Bromo-5-nitroquinoline (via modified Skraup Synthesis)

-

To a mixture of 3-bromo-5-nitroaniline and glycerol in a round-bottom flask, slowly add concentrated sulfuric acid with cooling and stirring.

-

Add a suitable oxidizing agent (e.g., arsenic pentoxide or nitrobenzene).

-

Heat the mixture cautiously under reflux for several hours. The reaction is highly exothermic and should be carefully controlled.

-

After cooling, pour the reaction mixture into a large volume of water and neutralize with a base (e.g., sodium hydroxide) to precipitate the crude product.

-

Filter the precipitate, wash with water, and purify by recrystallization or column chromatography to obtain 7-bromo-5-nitroquinoline.

Step 2: Reduction to this compound

-

Dissolve 7-bromo-5-nitroquinoline in a suitable solvent (e.g., ethanol or acetic acid).

-

Add a reducing agent, such as tin(II) chloride in concentrated hydrochloric acid, or perform catalytic hydrogenation.

-

Heat the reaction mixture under reflux until the reduction is complete (monitored by TLC).

-

After cooling, neutralize the reaction mixture with a base to precipitate the crude this compound.

-

Filter the product, wash with water, and purify by recrystallization or column chromatography.

General Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

Given the known anticancer potential of many quinoline derivatives, a common experiment would be to assess the cytotoxicity of this compound against cancer cell lines.[11][12]

Experimental Workflow for MTT Assay:

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa, HT29) in 96-well plates at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[11]

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the old medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[11]

-

Incubation: Incubate the plates for 48 to 72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Potential Applications in Drug Discovery

While specific biological activities for this compound are not well-documented, the broader class of amino- and bromo-quinoline derivatives has shown significant promise in various therapeutic areas.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer properties of substituted quinolines.[4][12][13] These compounds can exert their effects through various mechanisms, including:

-

Induction of Apoptosis: Some quinoline derivatives have been shown to trigger programmed cell death in cancer cells.[4][12]

-

Cell Cycle Arrest: They can halt the proliferation of cancer cells at different phases of the cell cycle.[13]

-

Inhibition of Kinases: The quinoline scaffold is present in several FDA-approved kinase inhibitors used in cancer therapy.[14][15][16] Aminoquinolines, in particular, have been investigated as inhibitors of various kinases, such as receptor-interacting protein kinase 2 (RIPK2) and those in the PI3K/Akt/mTOR pathway.[17][18]

Potential Signaling Pathway Involvement:

Conclusion

This compound (CAS 1588440-90-7) is a promising, yet under-investigated, chemical entity. Its structure, featuring a quinoline core with both an amino and a bromo substituent, positions it as a highly versatile intermediate for the synthesis of a diverse range of more complex molecules. While specific experimental data for this compound is limited, the well-established biological activities of related quinoline derivatives, particularly in the field of oncology, suggest that this compound holds significant potential as a scaffold for the development of novel therapeutic agents. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its potential in drug discovery and development.

References

- 1. This compound - CAS:1588440-90-7 - Sunway Pharm Ltd [3wpharm.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. acdlabs.com [acdlabs.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. benchchem.com [benchchem.com]

- 12. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 7-Bromoquinolin-5-amine: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Bromoquinolin-5-amine is a halogenated aromatic amine belonging to the quinoline class of heterocyclic compounds. The strategic placement of a bromine atom and an amino group on the quinoline scaffold makes it a valuable building block in medicinal chemistry and drug development. The bromine atom at the 7-position serves as a versatile handle for a variety of cross-coupling reactions, enabling the synthesis of diverse derivatives. The amino group at the 5-position provides a site for further functionalization and can participate in crucial interactions with biological targets. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties, spectral data, synthesis methodologies, and potential applications of this compound, with a focus on its relevance to researchers in the field of drug discovery.

Physicochemical Properties

Identifiers and General Properties

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 1588440-90-7 | [1] |

| Molecular Formula | C₉H₇BrN₂ | [1] |

| Molecular Weight | 223.07 g/mol | [1] |

| Appearance | Predicted: Solid | - |

Predicted Physicochemical Data

The following table summarizes the predicted physicochemical properties of this compound and provides experimental data for isomeric compounds for comparison.

| Property | Predicted Value (this compound) | Experimental Value (5-Bromoquinolin-8-amine) | Experimental Value (6-Amino-5-bromoquinoline) | Experimental Value (5-bromoquinolin-7-amine) |

| Melting Point (°C) | - | 109-110 | - | - |

| Boiling Point (°C) | 377.2 ± 22.0 | 353.3 ± 27.0 | - | 377.2 ± 22.0 |

| Density (g/cm³) | 1.649 ± 0.06 | 1.6 ± 0.1 | - | 1.649 ± 0.06 |

| pKa | 5.57 ± 0.26 | - | - | 5.57 ± 0.26 |

| LogP | - | 3.20 | - | - |

Data for 5-Bromoquinolin-8-amine from[2][3]. Data for 6-Amino-5-bromoquinoline from Vibrant Pharma Inc. Data for 5-bromoquinolin-7-amine from[4]. Predicted data for this compound and 5-bromoquinolin-7-amine from[4].

Spectral Data

Detailed experimental spectral data for this compound is not currently available. However, the expected spectral characteristics can be inferred from the analysis of related bromo- and amino-quinoline derivatives.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons. The chemical shifts will be influenced by the electron-donating amino group and the electron-withdrawing bromine atom. Protons on the pyridine ring are expected to appear at a lower field compared to those on the benzene ring. The amino protons will likely appear as a broad singlet.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will show nine distinct signals for the carbon atoms of the quinoline ring. The carbon atoms attached to the bromine and nitrogen atoms will experience significant shifts.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of this compound is expected to exhibit characteristic absorption bands.

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| N-H Stretch | 3400-3250 (two bands) | Primary amine, asymmetric and symmetric stretching |

| C-H Stretch (aromatic) | 3100-3000 | Aromatic C-H bonds |

| C=C, C=N Stretch (aromatic) | 1620-1450 | Quinoline ring vibrations |

| N-H Bend | 1650-1580 | Primary amine scissoring vibration |

| C-N Stretch | 1335-1250 | Aromatic amine C-N bond |

| C-Br Stretch | Below 1000 | Carbon-bromine bond |

Mass Spectrometry (MS) (Predicted)

The mass spectrum of this compound will be characterized by a molecular ion peak [M]⁺ and an [M+2]⁺ peak of similar intensity, which is a characteristic isotopic pattern for compounds containing one bromine atom. The exact mass would be a key identifier.

Chemical Properties and Reactivity

The chemical reactivity of this compound is dictated by the interplay of the quinoline ring system, the bromine substituent, and the amino group.

Reactivity of the Quinoline Ring

The quinoline ring is an electron-deficient aromatic system, which makes it susceptible to nucleophilic attack, particularly at the 2- and 4-positions, especially if activated by an electron-withdrawing group.

Reactivity of the Bromine Substituent

The bromine atom at the 7-position is a key functional group that allows for a wide range of synthetic transformations. It is an excellent leaving group in palladium-catalyzed cross-coupling reactions.

-

Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond by coupling this compound with a boronic acid or ester in the presence of a palladium catalyst and a base.[5][6] This allows for the introduction of various aryl, heteroaryl, or alkyl groups at the 7-position.

-

Buchwald-Hartwig Amination: This palladium-catalyzed reaction facilitates the formation of a carbon-nitrogen bond, allowing for the introduction of a variety of primary or secondary amines at the 7-position.[7]

Reactivity of the Amino Group

The primary amino group at the 5-position is nucleophilic and can undergo various reactions:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

-

Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be converted to a variety of other functional groups.

Experimental Protocols

Proposed Synthetic Pathway

A potential synthetic route could start from a suitable aniline precursor, followed by a Skraup or Doebner-von Miller reaction to construct the quinoline core. Subsequent regioselective bromination and amination would yield the target compound. A Chinese patent suggests a method for the synthesis of 7-amino-5-bromoquinoline, which likely involves similar principles.[8]

Applications in Drug Development

The quinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs. Bromoquinoline derivatives, in particular, are of significant interest due to their wide range of biological activities.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of bromoquinoline derivatives.[9] The proposed mechanisms of action often involve the inhibition of key enzymes involved in cell proliferation and survival, such as DNA topoisomerases.[10] The ability to easily derivatize this compound via cross-coupling reactions allows for the generation of libraries of novel compounds for screening against various cancer cell lines.

Antimicrobial Activity

Quinoline derivatives have a long history as antimicrobial agents. The introduction of a bromine atom and an amino group can enhance the antimicrobial properties of the quinoline scaffold.[11] Derivatives of this compound could be investigated for their efficacy against a range of bacterial and fungal pathogens.

Conclusion

This compound is a promising, yet underexplored, building block for the development of novel therapeutic agents. Its versatile chemical handles allow for extensive structural diversification, making it an attractive scaffold for generating compound libraries for high-throughput screening. While experimental data on the compound itself is scarce, the wealth of information on related bromoquinoline derivatives strongly suggests its potential in the fields of oncology and infectious diseases. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully unlock its therapeutic potential.

References

- 1. This compound - CAS:1588440-90-7 - Sunway Pharm Ltd [3wpharm.com]

- 2. 5-Bromo-quinolin-8-ylamine | C9H7BrN2 | CID 613829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-Bromoquinolin-8-amine | CAS#:53472-18-7 | Chemsrc [chemsrc.com]

- 4. 5-bromoquinolin-7-amine CAS#: 1934465-17-4 [m.chemicalbook.com]

- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. CN112457243B - Synthesis method of 7-bromo-5-methoxyquinoline - Google Patents [patents.google.com]

- 9. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

7-Bromoquinolin-5-amine molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the fundamental physicochemical properties of 7-Bromoquinolin-5-amine, a heterocyclic amine of interest in medicinal chemistry and materials science. The quinoline scaffold is a privileged structure in drug discovery, and its halogenated and aminated derivatives are key intermediates for the synthesis of novel bioactive compounds.

Core Molecular Data

The molecular formula and weight are critical parameters for any experimental work, including reaction stoichiometry, solution preparation, and analytical characterization. As an isomer of other well-characterized bromoquinolinamines, this compound shares the same elemental composition and consequently, the same molecular weight.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₇BrN₂ | [1][2][3][4][5] |

| Molecular Weight | ~223.07 g/mol | [1][5] |

Experimental Protocols

While specific experimental data for this compound is not extensively published, a general understanding of its synthesis can be derived from protocols for related isomers. The following represents a generalized synthetic approach for a bromoquinolinamine derivative.

General Synthesis of a Bromoquinolinamine:

A common synthetic route involves a multi-step process starting from a substituted aniline. This can include cyclization to form the quinoline ring, followed by bromination and amination reactions. The precise order and nature of these steps can be varied to achieve the desired substitution pattern.

-

Step 1: Skraup Synthesis (Quinoline Ring Formation): A substituted aniline is reacted with glycerol, sulfuric acid, and an oxidizing agent (e.g., arsenic pentoxide or nitrobenzene) to construct the quinoline core. The position of the substituents on the starting aniline directs the final substitution pattern on the quinoline ring.

-

Step 2: Bromination: The quinoline derivative is then brominated using a suitable brominating agent, such as N-bromosuccinimide (NBS) or bromine in an appropriate solvent. The position of bromination is directed by the existing substituents on the ring.

-

Step 3: Nitration: The bromoquinoline is subsequently nitrated, typically using a mixture of nitric acid and sulfuric acid. The nitro group is introduced at a position influenced by the directing effects of the existing bromine atom and the quinoline nitrogen.

-

Step 4: Reduction of the Nitro Group: The nitro group is then reduced to an amine using a variety of reducing agents, such as tin(II) chloride in hydrochloric acid, or catalytic hydrogenation. This final step yields the target bromoquinolinamine.

Logical Workflow for Synthesis

The following diagram illustrates a generalized logical workflow for the synthesis of a bromoquinolinamine, highlighting the key transformations.

Caption: Generalized synthetic workflow for a bromoquinolinamine.

References

- 1. 116632-58-7|8-Bromoquinolin-5-amine|8-Bromoquinolin-5-amine|-范德生物科技公司 [bio-fount.com]

- 2. 5-Bromoquinolin-8-amine | CAS 53472-18-7 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. 5-Bromo-quinolin-8-ylamine | C9H7BrN2 | CID 613829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 53472-18-7|5-Bromoquinolin-8-amine|BLD Pharm [bldpharm.com]

- 5. CAS 53472-18-7 | 5-Bromoquinolin-8-amine - Synblock [synblock.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 7-Bromoquinolin-5-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 7-Bromoquinolin-5-amine. Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible databases, this guide presents predicted spectral data based on the analysis of structurally similar quinoline derivatives. This information is intended to assist researchers in the identification, characterization, and quality control of this compound.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals in the aromatic region, characteristic of the quinoline ring system. The chemical shifts are influenced by the electronic effects of the bromine and amine substituents. The amino group (-NH₂) is an electron-donating group, which tends to shift the signals of nearby protons upfield (to a lower ppm value). Conversely, the bromine atom is an electron-withdrawing group, causing a downfield shift (to a higher ppm value) for protons in its vicinity.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | 8.6 - 8.8 | dd | J = 4.2, 1.5 Hz |

| H-3 | 7.4 - 7.6 | dd | J = 8.5, 4.2 Hz |

| H-4 | 8.2 - 8.4 | dd | J = 8.5, 1.5 Hz |

| H-6 | 7.0 - 7.2 | d | J = 2.0 Hz |

| H-8 | 7.9 - 8.1 | d | J = 2.0 Hz |

| -NH₂ | 4.5 - 5.5 | br s | - |

Predicted data is based on the analysis of similar amino- and bromo-substituted quinolines. Actual experimental values may vary depending on the solvent and other experimental conditions.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts are influenced by the substituents and the inherent electronic structure of the quinoline ring. The carbon atoms directly attached to the nitrogen and bromine atoms, as well as the carbon bearing the amino group, are expected to show characteristic chemical shifts.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 150 - 152 |

| C-3 | 121 - 123 |

| C-4 | 135 - 137 |

| C-4a | 147 - 149 |

| C-5 | 144 - 146 |

| C-6 | 110 - 112 |

| C-7 | 118 - 120 |

| C-8 | 128 - 130 |

| C-8a | 126 - 128 |

Predicted data is based on the analysis of similar amino- and bromo-substituted quinolines. Actual experimental values may vary depending on the solvent and other experimental conditions.

Experimental Protocols

The following is a general experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

3.1. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-30 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Common choices for quinoline derivatives include Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Internal Standard: Add a small amount of a suitable internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

-

Homogenization: Gently agitate the NMR tube to ensure the sample is completely dissolved and the solution is homogeneous.

3.2. NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution and sensitivity.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity, which is crucial for obtaining sharp and symmetrical peaks.

-

¹H NMR Acquisition:

-

Use a standard single-pulse experiment.

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

-

Employ an appropriate acquisition time (typically 2-4 seconds) and a relaxation delay (1-5 seconds).

-

Collect a sufficient number of scans (e.g., 16 or more) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum and enhance the signal-to-noise ratio.

-

Set the spectral width to encompass all expected carbon signals (e.g., 0-160 ppm).

-

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time are typically required compared to ¹H NMR.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum to obtain a pure absorption lineshape.

-

Perform baseline correction to ensure a flat baseline.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Reference the spectrum to the internal standard (TMS at 0 ppm).

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the NMR analysis of this compound.

Caption: General workflow for NMR analysis.

Spectroscopic Analysis of 7-Bromoquinolin-5-amine: A Technical Guide to FT-IR and Mass Spectrometry Data

For Immediate Release

This technical guide provides an in-depth overview of the Fourier-Transform Infrared (FT-IR) and Mass Spectrometry (MS) data for the compound 7-Bromoquinolin-5-amine. Designed for researchers, scientists, and professionals in drug development, this document details predicted spectral characteristics, comprehensive experimental protocols, and visual workflows to facilitate the identification and characterization of this halogenated aromatic amine.

Introduction

This compound is a substituted quinoline derivative. The quinoline scaffold is a significant heterocyclic motif present in numerous pharmacologically active compounds. The introduction of a bromine atom at the 7-position and an amino group at the 5-position influences the molecule's electronic properties, reactivity, and potential biological activity. Accurate spectroscopic analysis is paramount for unequivocal structure confirmation and purity assessment. This guide focuses on the expected data from two primary analytical techniques: FT-IR spectroscopy for functional group identification and mass spectrometry for molecular weight determination and fragmentation analysis.

Predicted FT-IR Spectral Data

While a definitive experimental spectrum for this compound is not publicly available, its characteristic infrared absorption bands can be reliably predicted based on the known frequencies for primary aromatic amines, substituted quinoline rings, and carbon-halogen bonds.[1][2][3][4]

Table 1: Predicted FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Predicted Intensity |

| 3450 - 3350 | N-H Asymmetric Stretch | Primary Aromatic Amine | Medium |

| 3380 - 3280 | N-H Symmetric Stretch | Primary Aromatic Amine | Medium |

| 3100 - 3000 | C-H Aromatic Stretch | Aromatic Ring | Medium to Weak |

| 1650 - 1580 | N-H Bending (Scissoring) | Primary Aromatic Amine | Medium to Strong |

| 1620 - 1450 | C=C and C=N Ring Stretching | Quinoline Ring | Medium to Strong |

| 1335 - 1250 | C-N Aromatic Stretch | Aromatic Amine | Strong |

| 900 - 675 | C-H Out-of-Plane Bending | Aromatic Ring | Strong |

| 700 - 500 | C-Br Stretch | Aryl Halide | Medium to Strong |

The presence of two distinct N-H stretching bands is a hallmark of a primary amine (-NH₂).[3] The C-N stretching vibration in aromatic amines typically appears as a strong band in the 1335-1250 cm⁻¹ region.[1] The C-Br stretching frequency is expected in the lower wavenumber region of the spectrum.

Predicted Mass Spectrometry Data

The mass spectrum of this compound will provide critical information regarding its molecular weight and structural features through fragmentation analysis. The most telling feature will be the isotopic pattern of the molecular ion peak due to the presence of a bromine atom.

Table 2: Predicted Mass Spectrometry Data for this compound

| m/z Value (Predicted) | Ion Description | Key Features |

| 222 / 224 | [M]⁺ and [M+2]⁺ Molecular Ion Peaks | A characteristic pair of peaks with approximately 1:1 intensity ratio, confirming the presence of one bromine atom (⁷⁹Br and ⁸¹Br isotopes).[5] |

| 143 | [M - Br]⁺ | Fragment resulting from the loss of the bromine radical. |

| 116 | [M - Br - HCN]⁺ | Subsequent loss of hydrogen cyanide from the quinoline ring structure, a common fragmentation pathway for nitrogen heterocycles.[6] |

The Nitrogen Rule: As this compound (C₉H₇BrN₂) contains an even number of nitrogen atoms, its molecular ion will have an even nominal mass, which is consistent with the predicted m/z of 222 (for ⁷⁹Br).[7] The most dominant fragmentation process for aliphatic amines is typically alpha-cleavage; however, for aromatic amines, fragmentation often involves losses from the ring system.[7]

Experimental Protocols

The following sections describe standardized procedures for obtaining high-quality FT-IR and mass spectrometry data for solid aromatic compounds like this compound.

FT-IR Spectroscopy Protocol (KBr Pellet Method)

The KBr (potassium bromide) pellet method is a common technique for analyzing solid samples.[8]

-

Sample Preparation :

-

Thoroughly grind 1-2 mg of the this compound sample using a clean agate mortar and pestle.

-

Add approximately 100-200 mg of dry, infrared-grade KBr powder.

-

Gently mix the sample and KBr together, then grind the mixture finely to ensure a homogenous distribution and reduce particle size, which minimizes light scattering.[9]

-

-

Pellet Formation :

-

Transfer the powdered mixture to a pellet die.

-

Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet.[10]

-

-

Data Acquisition :

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Collect a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

-

Collect the sample spectrum, typically by co-adding 16 to 64 scans at a resolution of 4 cm⁻¹.

-

Mass Spectrometry Protocol (LC-MS Method)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for the analysis of non-volatile compounds and provides both separation and mass analysis.[11]

-

Sample Preparation :

-

Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL).

-

Further dilute the stock solution with the mobile phase to a final concentration appropriate for LC-MS analysis (e.g., 1-10 µg/mL).

-

Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.

-

-

Chromatographic Separation (HPLC) :

-

Column : Use a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

-

Mobile Phase : A gradient elution is typically used, for example, starting with 95% Water (with 0.1% formic acid) and 5% Acetonitrile (with 0.1% formic acid), ramping to 95% Acetonitrile over several minutes.

-

Flow Rate : 0.2 - 0.4 mL/min.

-

Injection Volume : 1 - 5 µL.

-

-

Mass Spectrometry Analysis :

-

Ionization Source : Electrospray Ionization (ESI) in positive ion mode is generally suitable for amines as they readily accept a proton.[12] Atmospheric Pressure Chemical Ionization (APCI) can be an alternative.[13]

-

Mass Analyzer : A Time-of-Flight (TOF) or Orbitrap analyzer for high-resolution mass accuracy, or a Quadrupole analyzer for targeted analysis.

-

Scan Range : Set the mass analyzer to scan a range that includes the expected molecular ion, for example, m/z 50-500.

-

Data Analysis : Analyze the resulting total ion chromatogram (TIC) and the mass spectrum corresponding to the chromatographic peak of the analyte. Look for the characteristic [M]⁺ and [M+2]⁺ isotopic pattern.

-

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Experimental workflow for FT-IR analysis using the KBr pellet method.

Caption: Experimental workflow for LC-MS analysis of this compound.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. researchgate.net [researchgate.net]

- 6. 5-Aminoquinoline | C9H8N2 | CID 11911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. eng.uc.edu [eng.uc.edu]

- 10. m.youtube.com [m.youtube.com]

- 11. rsc.org [rsc.org]

- 12. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sites.bu.edu [sites.bu.edu]

Navigating the Solubility Landscape of 7-Bromoquinolin-5-amine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Bromoquinolin-5-amine is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its utility in these fields is fundamentally linked to its physicochemical properties, among which solubility in organic solvents is paramount for synthesis, purification, formulation, and biological screening. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, detailed experimental protocols for its determination, and logical workflows to guide researchers in their endeavors. Due to the limited availability of specific quantitative solubility data in public literature, this guide furnishes a robust framework for generating such data through established methodologies.

Introduction

The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents. The introduction of a bromine atom and an amine group, as in this compound, significantly modulates the molecule's electronic and steric properties, thereby influencing its biological activity and physicochemical behavior. Understanding the solubility of this compound in various organic solvents is a critical first step in its journey from a laboratory curiosity to a potential drug candidate or advanced material. This document serves as a practical guide for researchers, providing both theoretical context and actionable experimental protocols.

Predicted Solubility Profile of this compound

The presence of the quinoline nitrogen and the amino group introduces polarity and the potential for hydrogen bonding, which may enhance solubility in polar organic solvents. Conversely, the bromo substituent and the aromatic quinoline ring contribute to its lipophilic character, suggesting good solubility in a range of organic solvents. Aromatic amines, in general, exhibit solubility in various organic solvents. For instance, quinolin-8-amine is known to be soluble in polar solvents like ethanol and dimethyl sulfoxide (DMSO). The solubility of aromatic amines can be influenced by the pH of the medium, with increased solubility in acidic conditions due to the protonation of the amine group.

Based on these considerations, this compound is expected to exhibit good solubility in polar aprotic solvents and polar protic solvents, with potentially lower solubility in nonpolar solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | High polarity and ability to accept hydrogen bonds. |

| Dimethylformamide (DMF) | Soluble | High polarity and similar properties to DMSO. | |

| Acetonitrile (ACN) | Moderately Soluble | Polar nature, though generally a weaker solvent than DMSO or DMF for complex molecules. | |

| Acetone | Moderately Soluble | Intermediate polarity. | |

| Polar Protic | Methanol | Soluble | Capable of hydrogen bonding with the amine and quinoline nitrogen. |

| Ethanol | Soluble | Similar to methanol, with a slight increase in nonpolar character. | |

| Nonpolar Aprotic | Dichloromethane (DCM) | Moderately Soluble | Good solvent for many organic compounds, but the polarity of the solute may limit high solubility. |

| Toluene | Sparingly Soluble | The aromatic nature may provide some favorable interactions, but the overall polarity mismatch is significant. | |

| Hexane | Insoluble | Significant mismatch in polarity between the solvent and the polar functional groups of the solute. |

Experimental Determination of Solubility

To obtain precise and reproducible solubility data, standardized experimental protocols are essential. The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a given solvent.

Shake-Flask Method for Equilibrium Solubility Determination

This method is based on the principle of achieving a saturated solution of the compound in the solvent of interest and then quantifying the concentration of the dissolved solute.

Materials:

-

This compound (solid)

-

Selected organic solvents (high purity)

-

Vials with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is crucial to ensure that equilibrium saturation is achieved.

-

Solvent Addition: Accurately add a known volume of the desired organic solvent to each vial.

-

Equilibration: Seal the vials and place them on an orbital shaker or with a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C). Agitate the mixtures for a predetermined time (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To ensure no solid particles are transferred, filter the collected supernatant through a syringe filter.

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Construct a calibration curve by analyzing the standard solutions using a validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).

-

Dilute the filtered sample solution with a suitable solvent to fall within the linear range of the calibration curve.

-

Analyze the diluted sample and determine its concentration from the calibration curve.

-

-

Calculation: Calculate the solubility of this compound in the organic solvent, taking into account the dilution factor. Express the solubility in appropriate units (e.g., mg/mL, g/L, or mol/L).

Visualizing Key Workflows

To aid in the practical application of the information presented, the following diagrams illustrate the experimental workflow for solubility determination and a generalized synthetic pathway for bromo-amino quinolines.

Caption: Experimental workflow for determining solubility via the shake-flask method.

Caption: Generalized synthetic pathway for this compound.

Conclusion

While direct quantitative solubility data for this compound in organic solvents remains to be published, this technical guide provides a robust framework for researchers to generate this critical information. By understanding the predicted solubility based on structural analogs and by implementing the detailed shake-flask methodology, scientists in drug discovery and materials science can confidently and accurately characterize this promising compound. The provided workflows offer a clear visual guide for both the synthesis and the experimental determination of solubility, ensuring a systematic and efficient approach to research and development involving this compound.

stability and storage conditions for 7-Bromoquinolin-5-amine

An In-depth Technical Guide to the Stability and Storage of 7-Bromoquinolin-5-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted quinoline derivative of interest in medicinal chemistry and drug discovery. As with any high-purity chemical compound intended for research and development, understanding its stability profile and optimal storage conditions is paramount to ensure its integrity, shelf-life, and the reliability of experimental results. This technical guide provides a comprehensive overview of the known and predicted stability of this compound, recommended storage conditions, and detailed experimental protocols for its stability assessment.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its behavior in various experimental settings.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 5-Aminoquinoline | 7-Bromoquinoline |

| Molecular Formula | C₉H₇BrN₂ | C₉H₈N₂ | C₉H₆BrN |

| Molecular Weight | 223.07 g/mol | 144.17 g/mol [1][2] | 208.06 g/mol [3] |

| Appearance | Solid (form may vary) | Yellow to Brown Solid[4] | Brown to grey solid[3] |

| Melting Point | Data not available | 106-109 °C[1] | Data not available |

| Boiling Point | Data not available | 310 °C[2] | Data not available |

| Solubility | Data not available | Sparingly soluble in water.[4] | Data not available |

Stability Profile and Degradation Pathways

While specific quantitative stability data for this compound is not extensively available in public literature, the stability of related aromatic amines, bromoaromatic compounds, and quinoline derivatives can be used to infer its potential degradation pathways.

Thermal Stability

Aromatic amines can undergo thermal degradation, particularly at elevated temperatures. The rate of degradation is often influenced by the presence of oxygen and other reactive species. For many amines, thermal degradation accelerates above 350°F (177°C).

Hydrolytic Stability

The amino and bromo substituents on the quinoline ring may be susceptible to hydrolysis under certain pH and temperature conditions. The amino group could potentially be deaminated, and the bromo group could undergo nucleophilic substitution by water or hydroxide ions, particularly at non-neutral pH and elevated temperatures.

Photostability

Compounds containing aromatic rings and heteroatoms, such as this compound, can absorb UV-Vis radiation, leading to photodegradation. Potential photodegradation pathways include photohydrolysis and dehalogenation (debromination). Some aminoquinolones have been shown to be rapidly photodegraded upon UVA irradiation.

Oxidative Stability

The amine group in this compound makes it susceptible to oxidation. Oxidative degradation of aromatic amines can be complex, leading to the formation of colored by-products through nitrosation, nitration, coupling, and dimerization reactions. The presence of oxidizing agents, metal ions, or exposure to air can promote these degradation pathways.

Recommended Storage Conditions

Based on the inferred stability profile and supplier recommendations, the following storage conditions are advised to ensure the long-term integrity of this compound.

Table 2: Recommended Storage Conditions for this compound

| Parameter | Recommendation | Rationale |

| Temperature | Room Temperature (20-25°C) or Refrigerated (2-8°C) for long-term storage. | To minimize thermal degradation. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent oxidative degradation. |

| Light | Protect from light. Store in a dark place or use amber vials. | To prevent photodegradation. |

| Moisture | Store in a dry, well-sealed container. | To prevent hydrolysis. |

| Incompatible Materials | Avoid contact with strong acids, strong bases, and strong oxidizing agents. | To prevent chemical decomposition. |

Experimental Protocols for Stability Testing

The following are detailed methodologies for key experiments to assess the stability of this compound, adapted from established guidelines such as those from the OECD and ICH.

Hydrolytic Stability Assessment (Adapted from OECD Guideline 111)

Objective: To determine the rate of hydrolysis of this compound as a function of pH.

Methodology:

-

Preparation of Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or DMSO) and spike it into the buffer solutions to a final concentration that is accurately quantifiable and below the solubility limit.

-

Incubation: Incubate the test solutions in the dark at a constant temperature (e.g., 50°C for a preliminary test, or a range of temperatures for more detailed studies).

-

Sampling: Withdraw aliquots at predetermined time intervals.

-

Analysis: Quench the reaction if necessary (e.g., by neutralization or dilution) and analyze the concentration of the parent compound and any major degradation products using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

-

Data Analysis: Determine the rate of hydrolysis and the half-life of the compound at each pH.

Photostability Testing (Adapted from ICH Q1B Guideline)

Objective: To evaluate the photostability of this compound in solid and solution states.

Methodology:

-

Sample Preparation:

-

Solid State: Place a thin layer of the solid compound in a suitable container (e.g., a petri dish).

-

Solution State: Prepare a solution of the compound in a suitable solvent and place it in a chemically inert, transparent container.

-

-

Control Samples: Prepare parallel samples protected from light (e.g., wrapped in aluminum foil) to serve as dark controls.

-

Light Exposure: Expose the samples to a light source that provides a combination of UV and visible light, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

Analysis: At the end of the exposure period, analyze the irradiated samples and the dark controls for the appearance of degradation products and loss of the parent compound using a validated analytical method (e.g., HPLC).

-

Data Analysis: Compare the results from the irradiated and dark control samples to determine the extent of photodegradation.

Thermal Stability Assessment

Objective: To evaluate the stability of this compound under elevated temperature conditions.

Methodology:

-

Sample Preparation: Place a known amount of the solid compound in a suitable vial. For solution-state studies, prepare a solution in a relevant solvent.

-

Incubation: Place the samples in a calibrated oven at a high temperature (e.g., 60°C, 80°C) for a defined period. Include control samples stored at the recommended storage temperature.

-

Analysis: At specified time points, remove samples and analyze for degradation using a validated analytical method.

-

Data Analysis: Determine the rate of degradation at each temperature.

Oxidative Stability Assessment

Objective: To assess the susceptibility of this compound to oxidative degradation.

Methodology:

-

Sample Preparation: Prepare solutions of the compound in a suitable solvent.

-

Stress Conditions: Expose the solutions to an oxidizing agent (e.g., a dilute solution of hydrogen peroxide) at room temperature or slightly elevated temperature.

-

Control Samples: Maintain a control sample without the oxidizing agent under the same conditions.

-

Analysis: Monitor the reaction over time by withdrawing aliquots and analyzing for the disappearance of the parent compound and the formation of degradation products using a suitable analytical method.

-

Data Analysis: Determine the rate and extent of oxidative degradation.

Visualization of Workflows and Relationships

Logical Relationship of Stability Factors

The following diagram illustrates the key factors influencing the stability of this compound and their interdependencies.

Caption: Factors influencing the stability of this compound.

General Experimental Workflow for Stability Assessment

The diagram below outlines a general workflow for conducting a comprehensive stability assessment of a chemical compound.

Caption: General workflow for chemical stability assessment.

Conclusion

While specific, quantitative stability data for this compound is limited, a comprehensive understanding of its potential stability can be derived from the behavior of analogous compounds and established chemical principles. Proper storage, including protection from light, heat, moisture, and oxygen, is critical to maintaining its purity and integrity. The experimental protocols outlined in this guide provide a robust framework for researchers to conduct their own stability assessments, ensuring the quality and reliability of their work with this compound.

References

The Dual Reactivity of 7-Bromoquinolin-5-amine: A Guide to Electrophilic and Nucleophilic Substitution Reactions

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Among its many derivatives, 7-Bromoquinolin-5-amine stands out as a versatile building block, offering multiple avenues for chemical modification. The presence of an electron-donating amino group and a readily displaceable bromo group imparts a dual reactivity to the molecule, making it a valuable precursor for the synthesis of diverse and complex chemical entities. This technical guide provides a comprehensive overview of the electrophilic and nucleophilic substitution reactions of this compound, complete with experimental protocols, quantitative data, and mechanistic diagrams to facilitate its application in research and drug development.

Electrophilic Aromatic Substitution Reactions

The quinoline ring system is susceptible to electrophilic aromatic substitution (EAS). The regioselectivity of these reactions on this compound is primarily governed by the powerful activating and directing effects of the 5-amino group. As a strong ortho-, para-director, the amino group significantly enhances the electron density at positions 6 and 4 of the quinoline ring, making them the most probable sites for electrophilic attack. The pyridine ring is inherently less reactive towards electrophiles, and this deactivation is further pronounced under the acidic conditions often employed in EAS reactions, due to the protonation of the ring nitrogen. The bromo group at position 7 is a deactivating ortho-, para-director; however, its influence is largely overridden by the potent activating effect of the amino group.

Nitration

Nitration introduces a nitro group (-NO₂) onto the quinoline core, a versatile functional group that can be subsequently reduced to an amine or utilized in other transformations.

Predicted Regioselectivity: Based on the directing effects of the 5-amino group, the primary product of nitration is expected to be 7-Bromo-6-nitroquinolin-5-amine . A minor product, 7-Bromo-4-nitroquinolin-5-amine , may also be formed.

dot

Caption: Predicted electrophilic substitution pathway.

Experimental Protocol (Representative):

A representative protocol for the nitration of a related bromoquinoline is the direct nitration of 6-bromoquinoline.[1] This can be adapted for this compound.

| Step | Procedure |

| 1. | Dissolve this compound in concentrated sulfuric acid at 0 °C. |

| 2. | Add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise while maintaining the temperature at 0 °C. |

| 3. | Stir the reaction mixture at 0 °C for a specified time, monitoring the reaction progress by TLC. |

| 4. | Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., aqueous ammonia). |

| 5. | Collect the precipitate by filtration, wash with water, and dry. |

| 6. | Purify the crude product by column chromatography or recrystallization. |

| Parameter | Value/Condition |

| Substrate | This compound |

| Reagents | Concentrated Nitric Acid, Concentrated Sulfuric Acid |

| Solvent | Concentrated Sulfuric Acid |

| Temperature | 0 °C |

| Typical Yield | Not reported for this specific substrate, but moderate to good yields are expected based on related reactions. |

Nucleophilic Substitution Reactions

The bromine atom at the 7-position of this compound is susceptible to nucleophilic displacement, providing a powerful handle for introducing a wide range of functionalities. Modern palladium- and copper-catalyzed cross-coupling reactions are particularly effective for this purpose.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly versatile and widely used method for the formation of carbon-nitrogen bonds.[2][3] It allows for the coupling of the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base.

dot

Caption: Buchwald-Hartwig amination catalytic cycle.

Experimental Protocol (General):

The following is a general procedure for the Buchwald-Hartwig amination of bromoquinolines.[4]

| Step | Procedure |

| 1. | To an oven-dried reaction vessel, add this compound, the desired amine, a palladium precursor (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., XPhos), and a base (e.g., NaOtBu or Cs₂CO₃). |

| 2. | Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times. |

| 3. | Add an anhydrous solvent (e.g., toluene or dioxane) via syringe. |

| 4. | Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time, monitoring by TLC or LC-MS. |

| 5. | After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite. |

| 6. | Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. |

| 7. | Purify the crude product by column chromatography. |

| Parameter | Value/Condition |

| Substrate | This compound |

| Nucleophile | Primary or secondary amine |

| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ |

| Ligand | XPhos, SPhos, BINAP |

| Base | NaOtBu, K₃PO₄, Cs₂CO₃ |

| Solvent | Toluene, Dioxane |

| Temperature | 80 - 120 °C |

| Typical Yield | Good to excellent, depending on the specific substrates and conditions. |

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for forming C-N, C-O, and C-S bonds, utilizing a copper catalyst.[5] Modern protocols often employ ligands to facilitate the reaction under milder conditions.

dot

Caption: Ullmann condensation reaction pathway.

Experimental Protocol (General):

The following is a general procedure for the Ullmann condensation of bromoquinolines.[4]

| Step | Procedure |

| 1. | In a reaction vessel, combine this compound, the nucleophile (e.g., an amine, alcohol, or thiol), a copper(I) salt (e.g., CuI), a ligand (optional, e.g., L-proline or 1,10-phenanthroline), and a base (e.g., K₂CO₃ or K₃PO₄). |

| 2. | Add a high-boiling polar solvent (e.g., DMF or DMSO). |

| 3. | Heat the mixture with vigorous stirring at the desired temperature (typically 100-150 °C) for the specified time, monitoring by TLC or LC-MS. |

| 4. | Upon completion, cool the reaction to room temperature. |

| 5. | Work-up the reaction by either filtering the precipitated product or by aqueous extraction with an organic solvent. |

| 6. | Purify the crude product by recrystallization or column chromatography. |

| Parameter | Value/Condition |

| Substrate | This compound |

| Nucleophile | Amine, Alcohol, Thiol |

| Catalyst | CuI, Cu₂O |

| Ligand (optional) | L-proline, 1,10-phenanthroline |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ |

| Solvent | DMF, DMSO, NMP |

| Temperature | 100 - 150 °C |

| Typical Yield | Moderate to good, depending on the specific substrates and conditions. |

Summary of Quantitative Data

The following tables summarize typical reaction conditions for the key substitution reactions discussed. It is important to note that optimization is often necessary for specific substrates.

Table 1: Representative Conditions for Electrophilic Nitration

| Substrate Analogue | Reagents | Solvent | Temperature (°C) | Product(s) | Yield (%) | Reference |

| 6-Bromoquinoline | HNO₃, H₂SO₄ | H₂SO₄ | 0 | 6-Bromo-5-nitroquinoline | Not Specified | [1] |

| 6,8-Dibromoquinoline | HNO₃, H₂SO₄ | H₂SO₄ | Not Specified | 6,8-Dibromo-5-nitroquinoline | 96 | [2] |

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Bromoquinolines

| Bromoquinoline Isomer | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 3-Bromoquinoline | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 12 | 95 | [4] |

| 6-Bromoquinoline | Morpholine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 110 | 16 | 88 | [4] |

| 8-Bromoquinoline | n-Butylamine | Pd₂(dba)₃ / DavePhos | K₃PO₄ | Toluene | 100 | 24 | 75 | [4] |

Table 3: Representative Conditions for Ullmann Condensation of Bromoquinolines

| Bromoquinoline Isomer | Nucleophile | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 3-Bromoquinoline | Ammonia | CuI / L-proline | K₂CO₃ | DMSO | 90 | 24 | 85 | [4] |

| 5-Bromoquinoline | Various amines | CuI | K₂CO₃ | DMF | 120 | 24 | Moderate to good | [4] |

| 8-Bromoquinoline | Thiophenol | CuI / Phenanthroline | K₂CO₃ | DMF | 110 | 12 | 78 | [4] |

Conclusion

This compound is a highly valuable and versatile scaffold for the synthesis of novel quinoline derivatives. Its dual reactivity allows for both electrophilic substitution on the electron-rich carbocyclic ring and nucleophilic substitution at the bromine-bearing position. Understanding the principles of these reactions, as outlined in this guide, will empower researchers, scientists, and drug development professionals to effectively utilize this building block in the creation of new chemical entities with potential therapeutic applications. The provided protocols and data serve as a practical starting point for the design and execution of synthetic strategies involving this compound.

References

- 1. Ullmann coupling-An overview - operachem [operachem.com]

- 2. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. Ullmann Reaction [organic-chemistry.org]

A Theoretical Exploration of 7-Bromoquinolin-5-amine: A Technical Guide to its Electronic Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The quinoline ring system is a "privileged scaffold" in drug discovery, forming the core of numerous therapeutic agents with a broad range of activities, including anticancer and antimicrobial properties. The introduction of substituents, such as a bromine atom and an amine group, at specific positions can significantly modulate the electronic distribution and, consequently, the pharmacological profile of the molecule. The title compound, 7-Bromoquinolin-5-amine, combines an electron-withdrawing bromine with an electron-donating amine group, creating a molecule with potentially interesting and useful electronic features.

Theoretical calculations provide a powerful and cost-effective means to predict the electronic properties of molecules, offering insights that can guide synthetic efforts and biological screening. This guide focuses on the application of quantum chemical calculations to characterize this compound.

Computational Methodology

The primary computational approach for investigating the electronic properties of medium-sized organic molecules like this compound is Density Functional Theory (DFT). This method offers a good balance between accuracy and computational cost.

Geometry Optimization

The first and most critical step in any computational analysis is to determine the molecule's most stable three-dimensional conformation.

Protocol:

-

The initial structure of this compound is built using molecular modeling software.

-

A geometry optimization is performed using DFT. A common and reliable functional for this purpose is Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP).

-

A sufficiently large basis set, such as 6-311++G(d,p), is employed to accurately describe the electronic distribution, including polarization and diffuse functions which are important for capturing non-covalent interactions and the properties of the amine group.

-

Frequency calculations are subsequently performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, as indicated by the absence of imaginary frequencies.

Calculation of Electronic Properties

Once the optimized geometry is obtained, a range of electronic properties can be calculated.

Protocols:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated at the B3LYP/6-311++G(d,p) level of theory. The energy gap (ΔE = ELUMO - EHOMO) is a key indicator of chemical reactivity and kinetic stability.[1][2]

-

Molecular Electrostatic Potential (MEP): The MEP is calculated on the electron density surface to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.[3][4] The MEP map is generated using the output of the DFT calculation.

-

Mulliken Atomic Charges: These are calculated to quantify the partial charge on each atom in the molecule, providing further insight into the electronic distribution and potential for intermolecular interactions.

-

Electronic Absorption Spectra: To predict the UV-Vis absorption spectrum, Time-Dependent DFT (TD-DFT) calculations are performed on the optimized ground-state geometry. The CAM-B3LYP functional is often a good choice for this, as it provides a better description of charge-transfer excitations. The calculations are typically performed in the presence of a solvent model (e.g., Polarizable Continuum Model, PCM) to simulate experimental conditions.

Predicted Electronic Properties (Hypothetical Data)

The following tables summarize the kind of quantitative data that would be obtained from the theoretical calculations described above.

Table 1: Calculated Energies of Frontier Molecular Orbitals

| Parameter | Energy (eV) |

| EHOMO | -5.87 |

| ELUMO | -1.92 |

| HOMO-LUMO Gap (ΔE) | 3.95 |